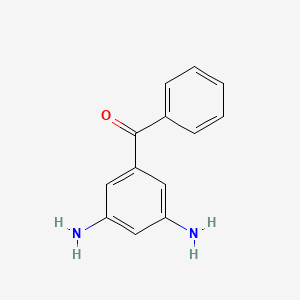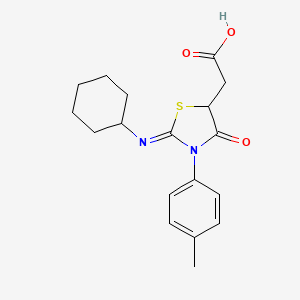
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene is a coordination compound that features a cobalt center coordinated to a macrocyclic ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene typically involves the reaction of cobalt salts with the macrocyclic ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the cobalt center. The ligand, 2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene, is synthesized separately and then reacted with cobalt(II) bromide to form the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of coordination chemistry and macrocyclic ligand synthesis are applied on a larger scale to produce similar compounds.
化学反应分析
Types of Reactions
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the coordination environment and reactivity of the compound.
Reduction: Reduction reactions can also occur, often involving the cobalt center and altering the electronic properties of the complex.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene has several scientific research applications:
Catalysis: This compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its ability to facilitate electron transfer processes.
Material Science: The unique electronic properties of this compound make it useful in the development of new materials with specific magnetic or electronic characteristics.
Biological Studies: Research into the biological activity of this compound is ongoing, with studies focusing on its potential as a therapeutic agent or as a model compound for studying metalloenzyme function.
Industrial Applications: While not widely used industrially, the principles of its chemistry are applied in the development of new catalytic processes and materials.
作用机制
The mechanism by which dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene exerts its effects involves the coordination of the macrocyclic ligand to the cobalt center. This coordination alters the electronic properties of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve electron transfer processes facilitated by the cobalt center.
相似化合物的比较
Similar Compounds
Dichlorocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene: Similar in structure but with chloride ligands instead of bromide.
Dibromonickel;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene: Nickel analog of the compound with similar coordination environment.
Uniqueness
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene is unique due to the specific electronic properties imparted by the cobalt center and the bromide ligands. These properties make it particularly effective in certain catalytic and material science applications compared to its analogs.
属性
CAS 编号 |
39177-15-6 |
|---|---|
分子式 |
C14H24Br2CoN4 |
分子量 |
467.11 g/mol |
IUPAC 名称 |
dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene |
InChI |
InChI=1S/C14H24N4.2BrH.Co/c1-11-12(2)16-8-6-10-18-14(4)13(3)17-9-5-7-15-11;;;/h5-10H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
GYEZVEGGMGIXPC-UHFFFAOYSA-L |
规范 SMILES |
CC1=NCCCN=C(C(=NCCCN=C1C)C)C.[Co](Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


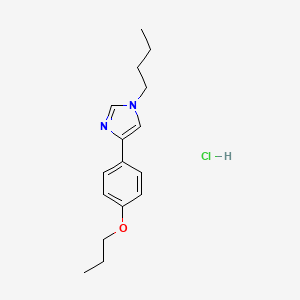
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
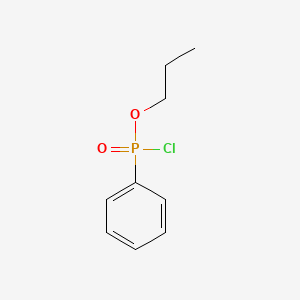

![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)


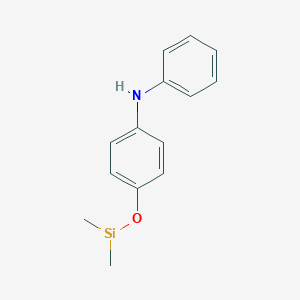
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
